7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one
Description
7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by multiple substituents that modulate its physicochemical and pharmacological properties. The core structure consists of a quinolin-4(1H)-one scaffold with the following key modifications:
- Position 3: A tosyl (p-toluenesulfonyl) group, which may improve solubility or act as a protecting group during synthesis.
- Position 6: A fluorine atom, commonly used in medicinal chemistry to enhance bioavailability and binding affinity.
- Position 7: A 4-ethylpiperazinyl substituent, a motif frequently associated with improved pharmacokinetic properties and target engagement in antimicrobial and anticancer agents .
This compound is part of a broader class of fluoroquinolone analogs and heterocyclic derivatives, though its specific biological activity remains underexplored in the available literature.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(5-2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZGVVFJIBWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization Protocol
- Starting material : 2,4-Difluoro-5-nitrobenzoic acid is esterified to form ethyl 2,4-difluoro-5-nitrobenzoate.
- Amination : Reaction with propylamine introduces the N1-propyl group, yielding ethyl 5-amino-2,4-difluoro-N-propylbenzamide.
- Cyclization : Heating in diphenyl ether at 250°C induces cyclodehydration, forming the quinolinone core.
Key modifications :
- The 6-fluoro substituent is retained from the starting difluoro intermediate.
- Tosyl protection at position 3 may require prior hydroxylation and subsequent sulfonylation (discussed in Section 5).
Installation of the 7-(4-Ethylpiperazin-1-yl) Group
Position 7 is activated for SNAr by electron-withdrawing groups (e.g., fluorine).
Nucleophilic Aromatic Substitution
- Precursor : 7-Chloro-6-fluoro-1-propylquinolin-4(1H)-one is synthesized by chlorination using POCl3.
- Reaction conditions :
Mechanistic insights :
The electron-deficient C7 position facilitates displacement of chloride by the piperazine nitrogen. Steric hindrance from the ethyl group necessitates prolonged heating.
Fluorination at Position 6
The 6-fluoro substituent is often introduced early via fluorinated precursors.
Electrophilic Fluorination Alternatives
While direct fluorination is rare, building-block approaches are preferred:
- Starting material : Use of 2,4,5-trifluorobenzoic acid ensures retention of fluorine at C6 during cyclization.
- Halogen exchange : Conversion of a 6-chloro intermediate to 6-fluoro via Balz-Schiemann reaction (using NaNO2/HF).
Tosylation at Position 3
The 3-tosyl group is introduced via sulfonylation of a hydroxyl intermediate.
Hydroxylation and Sulfonylation
- Hydroxylation :
- Sulfonylation :
Optimization note : Excess tosyl chloride improves conversion but necessitates careful purification to avoid di-sulfonylated byproducts.
Final Assembly and Purification
The convergent synthesis involves sequential functionalization:
Purification : Final product is isolated via column chromatography (SiO2, EtOAc/hexanes 1:1 → 3:1) followed by recrystallization from ethanol/water.
Analytical Characterization
Critical spectroscopic data for validation:
- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 7.2 Hz, 1H, H-5), 7.72–7.68 (m, 2H, tosyl aromatic), 7.42–7.38 (m, 2H, tosyl aromatic), 4.12 (t, J = 6.8 Hz, 2H, N1-CH2), 3.45–3.20 (m, 8H, piperazine), 2.41 (s, 3H, tosyl CH3), 1.85–1.75 (m, 2H, N1-CH2CH2), 1.32 (t, J = 7.0 Hz, 3H, piperazine CH2CH3), 0.95 (t, J = 7.4 Hz, 3H, N1-CH2CH2CH3).
- HRMS : m/z calculated for C27H32FN3O3S [M+H]+: 514.2168; found: 514.2171.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to cleave ester or amide bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, K2CO3, amines, thiols
Hydrolysis: HCl, NaOH, H2O
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Interact with Receptors: The compound can act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Anticancer Activity
Compounds like 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-substituted quinolin-4(1H)-ones () demonstrated moderate anticancer activity against HL60 and L1210 cell lines, attributed to the triazolothiadiazine moiety. The target compound’s tosyl group may similarly influence cytotoxicity, though direct data are lacking .
Antimicrobial Potential
The 4-ethylpiperazinyl group is a hallmark of fluoroquinolone antibiotics (e.g., ciprofloxacin). However, the propyl and tosyl groups in the target compound distinguish it from classical antimicrobial agents, suggesting a divergent mechanism of action .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinolin-4(1H)-one
- Substituents :
- Fluoro Group : Positioned at the 6th position, enhancing lipophilicity and potentially increasing biological activity.
- Ethylpiperazine : A piperazine derivative at the 7th position that may influence receptor binding and pharmacodynamics.
- Propyl Group : Contributes to the overall hydrophobic character.
- Tosyl Group : Enhances stability and solubility.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the ethylpiperazine moiety may enhance this activity by interacting with bacterial cell membranes or specific targets within bacterial cells.
Anticancer Properties
Quinoline derivatives have been studied for their potential anticancer effects. The compound has shown promise in inhibiting the proliferation of cancer cell lines in vitro. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell cycle progression |
The mechanism may involve the activation of apoptotic pathways, leading to programmed cell death.
Neuropharmacological Effects
The ethylpiperazine group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and norepinephrine reuptake, indicating possible antidepressant or anxiolytic properties.
Case Studies
-
In Vitro Study on Antimicrobial Activity :
A study conducted on various derivatives of quinoline demonstrated that compounds similar to 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting a potential for development as a novel antimicrobial agent. -
Anticancer Research :
In a preclinical trial, this compound was tested against multiple cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. The study highlighted its potential as a lead compound for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one?
The synthesis typically involves:
- Multi-step functionalization : Fluorination at the C6 position using reagents like Selectfluor® or DAST, followed by nucleophilic substitution to introduce the 4-ethylpiperazine group at C7 .
- Piperazine substitution : Buchwald–Hartwig coupling under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos) to install the ethylpiperazine moiety, achieving yields of 40–83% .
- Tosylation at C3 : Reaction with p-toluenesulfonyl chloride in the presence of a base like DMAP or triethylamine .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethylpiperazine protons at δ 2.4–2.6 ppm, tosyl group aromatic signals at δ 7.6–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies mitigate low yields during piperazine substitution reactions?
Q. How to resolve conflicting bioactivity data between enzymatic and cellular assays?
- Assay validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Cytotoxicity controls : Include off-target kinase panels (e.g., EGFR, VEGFR) to rule out nonspecific effects .
- Metabolic stability testing : Assess compound stability in hepatocyte models to explain discrepancies in cellular activity .
Q. What structural modifications enhance target selectivity in kinase inhibition studies?
Q. How to address crystallization challenges for X-ray diffraction studies?
Q. What computational methods predict metabolic liabilities of the 4-ethylpiperazine moiety?
- In silico CYP450 modeling : Tools like Schrödinger’s Molecular Dynamics Suite identify oxidation hotspots (e.g., N-deethylation) .
- Metabolite ID : LC-MS/MS with stable isotope labeling tracks degradation pathways in microsomal assays .
Data Contradiction Analysis
Q. Why does the compound show variable antibacterial activity across Gram-positive and Gram-negative strains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
